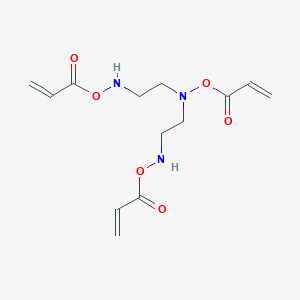
N,N',N''-Triacryloydiethylenetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’'-Triacryloydiethylenetriamine: is a polyfunctional acrylamide monomer known for its high reactivity, water solubility, and stability. This compound is widely used in various industrial applications due to its excellent curability and safety profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’,N’'-Triacryloydiethylenetriamine is synthesized through the reaction of diethylenetriamine with acryloyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of N,N’,N’'-Triacryloydiethylenetriamine involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: N,N’,N’'-Triacryloydiethylenetriamine undergoes various chemical reactions, including:
Polymerization: It can undergo radical polymerization to form crosslinked polymers.
Michael Addition: It reacts with nucleophiles in a Michael addition reaction.
Common Reagents and Conditions:
Radical Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) under thermal conditions.
Michael Addition: Typically carried out in the presence of a base such as sodium hydroxide.
Major Products:
Crosslinked Polymers: Formed through radical polymerization.
Michael Adducts: Formed through Michael addition reactions.
Scientific Research Applications
N,N’,N’'-Triacryloydiethylenetriamine has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking agent in the synthesis of hydrogels and other polymeric materials.
Biology: Employed in the development of biomolecule-responsive gels and stimuli-responsive gels for drug delivery systems.
Medicine: Utilized in the fabrication of medical devices and materials due to its biocompatibility.
Industry: Applied in the manufacturing of coatings, adhesives, and optical materials.
Mechanism of Action
The mechanism of action of N,N’,N’'-Triacryloydiethylenetriamine involves its ability to form crosslinked networks through radical polymerization. The acrylamide groups in the compound react with radical initiators to form a three-dimensional polymer network. This crosslinking ability is crucial for its applications in creating hydrogels and other polymeric materials .
Comparison with Similar Compounds
- N,N’,N’'-Triacryloyltriethylenetetramine
- N,N’,N’'-Triacryloylmethylenediamine
Comparison: N,N’,N’'-Triacryloydiethylenetriamine is unique due to its high reactivity and excellent water solubility compared to other similar compounds. Its stability and safety profile also make it a preferred choice in various applications .
Properties
Molecular Formula |
C13H19N3O6 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
[2-[prop-2-enoyloxy-[2-(prop-2-enoyloxyamino)ethyl]amino]ethylamino] prop-2-enoate |
InChI |
InChI=1S/C13H19N3O6/c1-4-11(17)20-14-7-9-16(22-13(19)6-3)10-8-15-21-12(18)5-2/h4-6,14-15H,1-3,7-10H2 |
InChI Key |
ZPTHKNCDQGSGNT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)ONCCN(CCNOC(=O)C=C)OC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















